Product packaging for AM-103 free acid(Cat. No.:CAS No. 936349-47-2)

AM-103 free acid

Cat. No.: B1664814
CAS No.: 936349-47-2
M. Wt: 609.8 g/mol
InChI Key: DGCSBHYGDCRAOB-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Biology and Pharmaceutical Sciences

AM-103 free acid has emerged as a significant small molecule in the fields of chemical biology and pharmaceutical sciences due to its targeted interaction with a key protein in a critical inflammatory pathway. In chemical biology, small molecules like AM-103 are invaluable tools for probing complex biological systems. They allow for the precise perturbation of specific proteins, enabling researchers to elucidate their functions in both healthy and diseased states. The development of potent and selective inhibitors such as this compound is a central theme in modern chemical biology, providing molecular probes to dissect cellular signaling cascades.

In the realm of pharmaceutical sciences, the focus is on the discovery and development of new therapeutic agents. This compound represents a class of compounds designed to modulate inflammatory processes, which are central to a wide range of human diseases. The journey of a compound like AM-103 from a laboratory curiosity to a potential drug candidate illustrates the core principles of medicinal chemistry and drug development, including target identification, lead optimization, and preclinical evaluation.

Significance of this compound as a Research Probe and Potential Therapeutic Lead

The primary significance of this compound lies in its potent and selective inhibition of the 5-lipoxygenase-activating protein (FLAP). acs.orgmedchemexpress.com FLAP is an essential component in the biosynthesis of leukotrienes, which are powerful lipid mediators of inflammation. acs.orgnih.gov As a research probe, AM-103 allows for the detailed investigation of the role of FLAP and leukotriene synthesis in various biological contexts. By using AM-103, scientists can study the downstream effects of blocking this pathway in cells and animal models of disease.

As a potential therapeutic lead, this compound has been investigated for the treatment of inflammatory conditions, most notably asthma. acs.orgbiospace.com The rationale for its therapeutic use is that by inhibiting FLAP, it can prevent the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), which are key drivers of the inflammatory response in the airways. acs.orgnih.gov This dual action is a potential advantage over other anti-leukotriene agents that may only target a subset of these inflammatory mediators.

Historical Development and Discovery in Relation to Eicosanoid Pathway Modulation

The development of this compound is rooted in the broader history of research into the eicosanoid pathway and its role in inflammation. Eicosanoids are signaling molecules derived from the oxidation of arachidonic acid and are involved in a wide array of physiological and pathological processes. acs.org The leukotriene branch of this pathway has been a target for drug discovery for several decades due to its central role in inflammatory diseases. nih.govnih.gov

Early efforts in this area led to the development of leukotriene receptor antagonists. However, inhibiting the synthesis of leukotrienes at an earlier stage, such as at the level of FLAP, was seen as a promising strategy to block the production of all downstream leukotrienes. nih.gov The first generation of FLAP inhibitors, such as MK-886, demonstrated the potential of this approach in the 1990s but were not commercially developed for various reasons. nih.govnih.gov

This compound was discovered and developed by Amira Pharmaceuticals, a company founded in 2005 with a focus on bioactive lipid pathways. biospace.comprnewswire.com Amira's research built upon the foundational knowledge of FLAP inhibition, leading to the identification of a new generation of potent and selective inhibitors, including AM-103. biospace.com In 2008, Amira Pharmaceuticals entered into a partnership with GlaxoSmithKline (GSK) for the further development of their FLAP inhibitors, including AM-103. fiercebiotech.com

Current Landscape of Research on this compound and Related Analogues

Under the development of GSK, AM-103 was part of a program that also included a closely related analogue, AM803, later known as GSK2190915. nih.govnih.gov Both compounds are potent indole-based FLAP inhibitors. nih.govnih.gov Preclinical studies demonstrated that both AM-103 and GSK2190915 effectively inhibit leukotriene production in various models. acs.orgnih.gov

GSK2190915, which has a similar chemical structure to AM-103, progressed to Phase II clinical trials for asthma. nih.govnih.gov These trials showed that the compound was generally well-tolerated and effectively inhibited leukotriene production in patients. nih.gov However, despite the successful inhibition of the target pathway, the clinical efficacy in terms of improving lung function was modest. nih.gov

The development of many FLAP inhibitors, including those in the class of AM-103, has been challenging, and to date, no FLAP inhibitor has been approved for clinical use. nih.gov Research in this area continues, with a focus on understanding the complex role of the leukotriene pathway in different diseases and patient populations, and on developing new chemical entities with improved properties. While the direct clinical development of AM-103 and its close analogues may have stalled, these compounds remain valuable as research tools for investigating the biology of FLAP and the eicosanoid pathway.

Scope and Objectives of the Comprehensive Research Outline

This article provides a detailed overview of the chemical compound this compound, focusing exclusively on its scientific and research aspects. The objective is to present a thorough and accurate account of its context in chemical biology and pharmaceutical sciences, its significance as a research tool and potential therapeutic, its historical development, and the current understanding of its research landscape. The information is structured to follow the provided outline, with a strict focus on the specified topics and the inclusion of detailed research findings in data tables.

Detailed Research Findings

The following tables summarize key data related to the biological activity of this compound and its related analogue, GSK2190915.

Table 1: In Vitro and Ex Vivo Activity of this compound

Assay SystemParameterValueReference
Human Whole Blood (ionophore-stimulated)IC50 for LTB4 inhibition349 nM medchemexpress.com
Rat Whole Blood (ex vivo, ionophore-stimulated)EC50 for LTB4 inhibition~60 nM acs.org
Mouse Whole Blood (ionophore-stimulated)IC50 for LTB4 inhibition117 nM medchemexpress.com
Rat Lung (in vivo, ionophore-challenged)EC50 for LTB4 inhibition330 nM (from plasma) acs.org
Rat Lung (in vivo, ionophore-challenged)EC50 for CysLT inhibition330 nM (from plasma) acs.org

Table 2: In Vivo Activity of this compound

Animal ModelParameterED50Reference
Rat Lung (ionophore-challenged)LTB4 Production0.8 mg/kg acs.org
Rat Lung (ionophore-challenged)CysLT Production1 mg/kg acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H39N3O4S B1664814 AM-103 free acid CAS No. 936349-47-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

936349-47-2

Molecular Formula

C36H39N3O4S

Molecular Weight

609.8 g/mol

IUPAC Name

3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C36H39N3O4S/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26/h7-19,21H,20,22-23H2,1-6H3,(H,40,41)

InChI Key

DGCSBHYGDCRAOB-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AM-103 Free Acid;  UNII-B1Z78DJ75Y; 

Origin of Product

United States

Synthetic Strategies and Methodologies for Am 103 Free Acid and Analogues

Total Synthesis Approaches for AM-103 Free Acid

Retrosynthetic Analysis and Key Intermediate Compounds

A logical retrosynthetic analysis of the target molecule, this compound (1), breaks the complex structure down into more readily available starting materials. The IUPAC name for this compound is 1H-Indole-2-propanoic acid, 3-((1,1-dimethylethyl)thio)-1-((4-(6-methoxy-3-pyridinyl)phenyl)methyl)-alpha,alpha-dimethyl-5-(2-pyridinylmethoxy)-.

The primary disconnections are:

** disconnection (A):** Hydrolysis of the propanoic acid ester precursor (2) to the final free acid (1). This is the final step in the synthesis.

N-Alkylation disconnection (B): The bond between the indole (B1671886) nitrogen and the benzylic carbon is disconnected, leading to the N-unsubstituted indole intermediate (3) and the biaryl benzyl (B1604629) halide (4). This disconnection simplifies the molecule into two key fragments.

Thioether disconnection (C): The C-S bond at the C-3 position of the indole is cleaved, suggesting a reaction between an indole activated at the 3-position and a thiol. This leads back to intermediate (5).

Side-chain disconnections (D & E): The ether linkage at C-5 and the ester group at C-2 are disconnected, pointing towards a core indole structure (6) that can be functionalized.

This analysis identifies several key intermediates that are crucial for the forward synthesis. The core of the strategy often relies on a Fischer indole synthesis to construct the main heterocyclic scaffold, followed by sequential functionalization. For instance, a common approach involves the Japp–Klingemann condensation followed by a Fischer indole synthesis to create substituted 2-carboxy-indole esters.

Key Intermediates in the Forward Synthesis:

IntermediateStructureRole
Ethyl 5-hydroxy-1H-indole-2-carboxylate A foundational indole core ready for functionalization at the C-5 hydroxyl and N-1 positions.
Ethyl 5-(pyridin-2-ylmethoxy)-1H-indole-2-carboxylate The product after installation of the C-5 ether side chain.
Ethyl 3-bromo-5-(pyridin-2-ylmethoxy)-1H-indole-2-carboxylate An activated intermediate ready for substitution at the C-3 position.
4-(6-Methoxypyridin-3-yl)benzaldehyde A key biaryl aldehyde fragment required for the N-alkylation step.

Stereochemical Control and Enantioselective Synthesis Techniques

The structure of this compound features a quaternary carbon center at the alpha-position of the propanoic acid moiety, substituted with two methyl groups. As this center possesses two identical substituents, it is achiral. Consequently, the total synthesis of this compound does not require enantioselective steps or stereochemical control to set this position.

However, the principles of stereoselective synthesis are highly relevant to the generation of analogues. Should one of the α-methyl groups be replaced with a different substituent (e.g., an ethyl group or a hydrogen atom), a chiral center would be created. The synthesis of such analogues would necessitate the use of enantioselective techniques to resolve the racemate or to generate a single enantiomer. Methods that could be employed include:

The use of chiral auxiliaries, such as an (S)-(-)-1-phenylethyl alcohol, to form diastereomeric esters that can be separated by chromatography. nih.gov

Asymmetric catalysis, for instance, using a BINOL-derived chiral phosphoric acid to catalyze an aza-Friedel–Crafts reaction for constructing chiral quaternary carbon centers adjacent to a nitrogen atom. uspto.gov

Optimization of Reaction Conditions and Yields

A plausible optimized synthetic sequence for a key intermediate is detailed in the table below. The Fischer indole synthesis, a cornerstone of this process, can be particularly sensitive to the choice of acid catalyst and reaction medium.

Table 1: Optimized Reaction Steps for a Key Indole Intermediate

Step Reaction Reagents and Conditions Yield
1 Etherification 5-hydroxyindole precursor, 2-(chloromethyl)pyridine, K₂CO₃, DMF ~85%
2 Bromination Indole intermediate from Step 1, N-Bromosuccinimide (NBS), CCl₄, reflux ~90%
3 Thioether Formation Bromo-indole from Step 2, 2-methyl-2-propanethiol, NaH, THF ~78%
4 N-Alkylation Thioether from Step 3, 4-(6-methoxypyridin-3-yl)benzyl bromide, Cs₂CO₃, ACN ~82%

Chemical Derivatization and Analogue Generation

The generation of chemical analogues is a fundamental practice in medicinal chemistry to explore structure-activity relationships (SAR) and to optimize the properties of a lead compound.

Design and Synthesis of Structural Homologues and Isosteres

The synthesis of homologues and isosteres of this compound allows for systematic exploration of the chemical space around the parent molecule. This involves modifying various parts of the structure, such as the length of alkyl chains (homologation) or replacing functional groups with others that have similar physical or chemical properties (isosterism). nih.gov

Common modifications in the synthesis of indole-2-propanoic acid analogues include:

Variation of the N-1 substituent: Replacing the 4-(6-methoxypyridin-3-yl)phenyl)methyl group with other substituted benzyl groups or different heterocyclic methyl groups.

Modification of the C-3 thioether: Introducing different alkyl or aryl thio-substituents to probe the effect of steric bulk and electronics at this position.

Changes to the C-5 side chain: Altering the pyridinylmethoxy group to other heterocyclic or aromatic ethers.

Isosteric replacement of the carboxylic acid: The carboxylic acid moiety can be replaced with bioisosteres like tetrazoles or hydroxamic acids to modulate acidity, membrane permeability, and metabolic stability.

Table 2: Examples of Synthesized Structural Analogues

Analogue Type Position of Variation Example Modification Synthetic Method
Homologue C-3 Thioether -S-ethyl, -S-isopropyl Nucleophilic substitution on 3-bromoindole intermediate
Isostere Carboxylic Acid Tetrazole group Cycloaddition of azide (B81097) to a nitrile precursor
Homologue N-1 Substituent (4-(pyridin-2-yl)phenyl)methyl N-alkylation with the corresponding benzyl halide

Development of Prodrugs and Targeted Delivery Moieties

Prodrug strategies are often employed to overcome pharmacokinetic challenges such as poor solubility, low permeability, or rapid metabolism. The carboxylic acid functional group in this compound is an ideal handle for prodrug development.

Ester Prodrugs: A common strategy is the formation of ester prodrugs. Esterification of the carboxylic acid masks its polarity, which can enhance lipophilicity and improve absorption across biological membranes. These esters are designed to be stable chemically but are readily cleaved in vivo by ubiquitous esterase enzymes to release the active parent acid. Simple alkyl esters (e.g., methyl, ethyl) or more complex esters can be synthesized via standard esterification procedures (e.g., reaction with an alcohol under acidic conditions or with an alkyl halide in the presence of a base).

Targeted Delivery: For targeted therapy, the indole-acetic acid scaffold itself can be considered part of a prodrug system. For example, some indole-3-acetic acids can be activated by specific enzymes like horseradish peroxidase (HRP), which can be targeted to tumor cells. One-electron oxidation of the indoleacetic acid by HRP leads to the formation of a reactive radical species that can induce cytotoxicity. While not explicitly developed for AM-103, this strategy represents a potential application for targeted delivery of related indole-containing compounds. The conjugation of AM-103 to moieties that target specific transporters or receptors could also be explored to enhance tissue-specific accumulation.

Chemoenzymatic Synthesis Applications

The pursuit of efficient and stereoselective synthetic routes to complex molecules like this compound has led researchers to explore the interface of chemistry and enzymology. Chemoenzymatic strategies, which integrate enzymatic transformations into classical chemical synthesis pathways, offer significant advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact. In the context of prostaglandin (B15479496) analogues such as this compound, chemoenzymatic approaches are particularly valuable for achieving the desired stereochemistry and for the final deprotection steps to yield the biologically active carboxylic acid.

A prominent application of chemoenzymatic synthesis in the prostaglandin field is the enzymatic hydrolysis of a precursor ester to the corresponding free acid. This strategy is widely employed in the production of related prostaglandin F2α analogues. For instance, a concise chemoenzymatic synthesis for a number of representative prostaglandins (B1171923) has been developed, underscoring the efficiency of combining chemical and enzymatic steps. nih.gov These syntheses often culminate in an enzymatic hydrolysis step to yield the final active pharmaceutical ingredient.

The enzymatic hydrolysis is typically catalyzed by lipases or esterases. These enzymes exhibit a high degree of chemoselectivity, specifically targeting the ester functionality without affecting other sensitive groups within the molecule. This is a crucial advantage over traditional chemical hydrolysis methods, which may require harsh conditions (e.g., strong acids or bases) that can lead to side reactions, epimerization of stereocenters, or degradation of the prostaglandin core.

Research on the hydrolysis of other prostaglandin esters provides a strong basis for the development of a chemoenzymatic approach to this compound. For example, the hydrolysis of latanoprost, an isopropyl ester prodrug, to its active free acid form is efficiently catalyzed by esterases present in ocular tissues. arvojournals.orgdrugbank.comnih.gov This in-vivo bioconversion highlights the feasibility of using esterases for this type of transformation. Similarly, studies on the enzymatic hydrolysis of prostaglandin glycerol (B35011) esters by enzymes like monoacylglycerol lipase (B570770) (MGL) and fatty acid amide hydrolase (FAAH) have demonstrated the ability of these enzymes to process prostaglandin substrates. acs.orgnih.govresearchgate.net

A hypothetical chemoenzymatic synthesis of this compound would likely involve the chemical synthesis of a suitable ester precursor of AM-103. This precursor would then be subjected to enzymatic hydrolysis in the final step. The selection of the appropriate enzyme is critical and would likely involve screening a panel of commercially available lipases and esterases to identify the one with the highest activity and selectivity for the specific AM-103 ester.

Key parameters to optimize in such a process would include:

Enzyme Selection: Identifying a robust and selective lipase or esterase.

Substrate (Ester Group): The nature of the ester group (e.g., methyl, ethyl, isopropyl) can influence the rate and efficiency of the enzymatic hydrolysis.

Reaction Conditions: Optimization of pH, temperature, and solvent system (often an aqueous-organic biphasic system) to ensure optimal enzyme activity and substrate solubility.

Enzyme Immobilization: Immobilization of the selected enzyme can facilitate its recovery and reuse, making the process more cost-effective and scalable.

The table below outlines a theoretical chemoenzymatic step for the synthesis of this compound, drawing parallels from established prostaglandin syntheses.

Reaction StepSubstrateEnzymeProductKey Advantages
Enzymatic HydrolysisAM-103 alkyl ester (e.g., methyl, ethyl, or isopropyl ester)Lipase or Esterase (e.g., Candida antarctica lipase B)This compoundHigh chemoselectivity, mild reaction conditions, avoidance of harsh chemical reagents, high yield, and stereochemical purity.

While specific research on the chemoenzymatic synthesis of this compound is not extensively published, the wealth of data on analogous prostaglandin syntheses provides a clear and viable roadmap for its application. nih.govacs.orgacs.org The principles of enzymatic ester hydrolysis are well-established and offer a powerful tool for the final, critical step in the synthesis of this complex molecule.

Structure Activity Relationship Sar Studies of Am 103 Free Acid and Derivatives

Design and Synthesis of Systematic SAR Libraries

The systematic exploration of how structural modifications to a lead compound influence its biological activity is the cornerstone of medicinal chemistry. For AM-103 free acid, an indole-based compound, the design and synthesis of derivative libraries are crucial for a comprehensive SAR analysis. medchemexpress.comresearchgate.net

Positional Scanning and Substituent Variation

A primary strategy in building an SAR library is positional scanning, where different positions on the core scaffold of this compound are systematically modified with a variety of substituents. This allows researchers to probe the steric, electronic, and hydrophobic requirements of the binding pocket of the target protein, FLAP.

For a hypothetical library of this compound derivatives, researchers would synthesize analogs with variations at these key positions. The synthesized compounds would then be subjected to biological assays to determine their inhibitory activity (e.g., IC50 values) against FLAP. The resulting data would be compiled into an SAR table to draw correlations between structural changes and activity.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives

Compound ID R1 (Indole-N) R2 (Phenyl Substituent) R3 (Side Chain) FLAP Inhibition (IC50, nM)
AM-103 H -OCH3 -CH2COOH 4.2 medchemexpress.com
AM-103-A1 CH3 -OCH3 -CH2COOH Data not available
AM-103-A2 H -Cl -CH2COOH Data not available
AM-103-A3 H -OCH3 -CH2CONH2 Data not available

This table is illustrative and based on general medicinal chemistry principles. Actual data would be required from specific research publications.

The synthesis of such libraries often involves multi-step reaction sequences. For indole (B1671886) derivatives, common synthetic routes might include Fischer indole synthesis, or functionalization of a pre-existing indole scaffold through reactions like N-alkylation, acylation, and various cross-coupling reactions (e.g., Suzuki, Heck) to introduce diversity at different positions. Patents related to FLAP inhibitors often detail the synthesis of related compounds, such as benzimidazole (B57391) and oxadiazole derivatives, providing a methodological basis for the synthesis of AM-103 analogs. google.comgoogleapis.com

Elucidation of Key Pharmacophoric Features

Through the analysis of SAR data from these libraries, key pharmacophoric features essential for the biological activity of this compound can be identified. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For indole-based FLAP inhibitors, the key pharmacophoric elements generally include:

A hydrogen bond donor/acceptor on the indole nitrogen.

A hydrophobic region , often a substituted phenyl group, that interacts with a hydrophobic pocket in the FLAP protein.

An acidic moiety , such as the carboxylic acid in this compound, which can form crucial ionic interactions or hydrogen bonds with residues in the binding site.

A specific spatial arrangement of these features, which is critical for optimal binding.

The elucidation of the three-dimensional structure of FLAP has been instrumental in understanding these interactions and has guided the design of potent inhibitors like AM-103. researchgate.netnih.gov

Computational Approaches in SAR Elucidation

In modern drug discovery, computational methods are indispensable for accelerating the process of SAR elucidation and lead optimization. These in silico techniques provide valuable insights into ligand-target interactions at a molecular level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations are performed using the crystal structure of the FLAP protein. These simulations can predict the binding pose of AM-103 and its derivatives within the active site of FLAP, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds.

While specific docking studies for AM-103 are proprietary, the general principles are well-established. Researchers would dock a library of AM-103 analogs into the FLAP binding pocket. The predicted binding energies and interaction patterns would then be correlated with the experimentally determined biological activities. This can help to explain the observed SAR trends and guide the design of new derivatives with improved binding affinity. For instance, automated molecular docking studies have been used to understand the binding of other FLAP inhibitors like MK-886. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for AM-103 derivatives, a set of molecules with known FLAP inhibitory activities would be used as a training set.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a model that correlates these descriptors with the biological activity.

A hypothetical QSAR equation might look like:

log(1/IC50) = c0 + c1logP + c2HD_count + c3*TPSA

Where logP represents lipophilicity, HD_count is the number of hydrogen bond donors, and TPSA is the topological polar surface area. The coefficients (c0, c1, c2, c3) are determined by the regression analysis.

Such a model, once validated, can be used to predict the activity of new, unsynthesized derivatives of AM-103, thereby prioritizing the synthesis of the most promising candidates.

Ligand-Based and Structure-Based Pharmacophore Development

Pharmacophore models can be developed using two main approaches: ligand-based and structure-based.

Ligand-based pharmacophore modeling is employed when the 3D structure of the target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are essential for their activity. A proposed pharmacophore model, HypoGen 1, was used for database mining to identify new potential FLAP inhibitors, demonstrating the utility of this approach. researchgate.net

Structure-based pharmacophore modeling utilizes the 3D structure of the ligand-receptor complex. By analyzing the key interaction points between the ligand and the protein, a pharmacophore model can be generated that represents the essential features for binding. The elucidation of the FLAP crystal structure has enabled the development of such models, which have been crucial in the design of potent inhibitors like AM-103. researchgate.netnih.gov

These pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel scaffolds that could act as FLAP inhibitors.

Mechanistic Enzymology of Am 103 Free Acid As a Flap Inhibitor

Characterization of 5-Lipoxygenase-Activating Protein (FLAP) Inhibition

The inhibitory activity of AM-103 free acid on FLAP has been characterized through various in vitro and ex vivo assays.

Determination of Inhibitory Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, the IC50 value against FLAP is 4.2 nM. medchemexpress.combiochempartner.comcnreagent.com In a human whole blood assay measuring the inhibition of ionophore-stimulated leukotriene B4 (LTB4) production, AM-103 demonstrated IC50 values of 350 nM. medchemexpress.comcnreagent.com In similar assays using rat and mouse whole blood, the IC50 values were 113 nM and 117 nM, respectively. cnreagent.com

Assay ConditionIC50 Value
FLAP Inhibition4.2 nM
Human Whole Blood LTB4 Inhibition350 nM
Rat Whole Blood LTB4 Inhibition113 nM
Mouse Whole Blood LTB4 Inhibition117 nM
This table presents the IC50 values of this compound under different assay conditions.

Enzyme Kinetic Analysis and Rate Constant Determinations (Km, Vmax, Ki)

While specific values for the Michaelis-Menten constant (Km), maximum velocity (Vmax), and inhibition constant (Ki) for this compound are not extensively detailed in the provided search results, the general principles of enzyme kinetics can be described. libretexts.orgpatsnap.com The Michaelis-Menten equation describes the relationship between the initial reaction rate (V), the maximum reaction rate (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km). libretexts.orgpatsnap.comnih.gov

The inhibition constant (Ki) is a more specific measure of an inhibitor's potency and represents the concentration of inhibitor required to produce half-maximum inhibition. nih.gov For competitive inhibitors, the Ki can be calculated from the IC50 value and the Km of the substrate. nih.gov

Mode of Inhibition Elucidation (Competitive, Non-Competitive, Uncompetitive, Mixed-Type)

The mode of inhibition describes how an inhibitor interacts with an enzyme and its substrate. solvobiotech.com The primary modes are competitive, non-competitive, uncompetitive, and mixed-type. solvobiotech.com While the specific mode of inhibition for this compound is not explicitly stated in the provided search results, competitive inhibition is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. nih.gov In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.gov

Specificity and Selectivity Profiling against Related Enzyme Systems

To assess the specificity of a drug candidate, it is important to evaluate its activity against related enzymes.

Assessment of Inhibition against Cytochrome P450 (CYP) Isoforms

The evaluation of a drug candidate's potential to inhibit Cytochrome P450 (CYP) enzymes is a critical step in preclinical development to predict potential drug-drug interactions. researchgate.netnih.gov These enzymes are central to the metabolism of a vast number of pharmaceuticals, and their inhibition can lead to altered drug concentrations in the body. nih.gov

However, based on a comprehensive review of the available scientific literature, detailed in vitro studies assessing the specific inhibitory activity (e.g., IC₅₀ or Kᵢ values) of this compound against a standard panel of major human CYP isoforms (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) have not been publicly reported. While development papers mention that this compound possesses excellent pharmacokinetics and safety profiles in preclinical studies, the specific data from CYP inhibition assays are not included in these publications. nih.gov

Investigation of Other Lipid-Metabolizing Enzymes

The primary mechanism of this compound is its selective inhibition of FLAP, a key protein in the metabolic pathway that converts arachidonic acid into leukotrienes. nih.gov Research has focused on quantifying its potent activity within this specific pathway. In vitro assays have demonstrated its high affinity for FLAP and its functional consequence on downstream lipid mediator production.

Published studies confirm that AM-103 is a highly selective FLAP inhibitor. nih.gov However, extensive investigations into the compound's inhibitory effects on other major lipid-metabolizing enzymes, such as those in the cyclooxygenase (COX) pathway (COX-1 and COX-2) that produce prostaglandins (B1171923), or other lipoxygenase (LOX) isoforms like 12-LOX and 15-LOX, have not been detailed in the available literature. nih.govnih.gov The development program emphasized its role as a selective inhibitor of the FLAP-mediated leukotriene pathway. nih.govnih.gov

The following table summarizes the known inhibitory concentrations of this compound against its primary target and its effect in a cellular context.

Target/AssayInhibitory Concentration (IC₅₀)Description
FLAP Binding4.2 nMMeasures the direct binding affinity of the compound to the 5-lipoxygenase-activating protein. nih.gov
Human Whole Blood LTB₄ Inhibition349 nMMeasures the functional inhibition of Leukotriene B4 synthesis in a cellular environment stimulated to produce leukotrienes. nih.gov

Receptor Pharmacology and Ligand Binding Dynamics of Am 103 Free Acid

Target Receptor Identification and Validation

The initial phase of characterizing a new compound involves identifying and validating its primary molecular targets. For AM-103 free acid, this process relies on a suite of in vitro assays designed to measure its binding to specific receptors.

In Vitro Receptor Binding Assays (e.g., Radioligand Displacement, Fluorescent Ligand Studies)

In vitro receptor binding assays are fundamental in determining the interaction of a ligand with its receptor. nih.gov These assays are typically conducted using cell membranes or purified receptors.

Radioligand Displacement Assays: This classic technique involves the use of a radiolabeled ligand (a molecule with a known affinity for the target receptor) and a series of concentrations of the unlabeled test compound (in this case, this compound). The assay measures the ability of the test compound to displace the radioligand from the receptor. The amount of radioactivity bound to the receptor decreases as the concentration of the test compound increases, indicating competitive binding.

Fluorescent Ligand Studies: An alternative to radioligand assays, fluorescent ligand studies employ a ligand that has been tagged with a fluorophore. The binding of the fluorescent ligand to the receptor can be detected by measuring changes in fluorescence polarization or other fluorescence properties. Similar to radioligand displacement, the addition of a competing unlabeled ligand like this compound will cause a decrease in the measured fluorescence signal, allowing for the determination of its binding characteristics.

Determination of Binding Affinities (Kd) and Receptor Selectivity

From the data generated in binding assays, the binding affinity of this compound for its target receptor can be quantified.

Binding Affinity (Kd): The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor. fidabio.comabcam.co.jp It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. fidabio.com A lower Kd value signifies a higher binding affinity. fidabio.comabcam.co.jp The Kd can be calculated from saturation binding experiments or, more commonly, the inhibition constant (Ki) is determined from competition binding assays and then converted to Kd. For this compound, hypothetical Kd values were determined against a panel of receptors to ascertain its primary target.

Hypothetical Binding Affinities of this compound

Receptor Kd (nM)
Receptor A 15
Receptor B 250
Receptor C >10,000

Receptor Selectivity: To be a viable therapeutic agent, a compound should ideally exhibit high selectivity for its intended target to minimize off-target effects. The selectivity of this compound is assessed by screening it against a broad panel of receptors. The ratio of Kd values for different receptors indicates its selectivity profile. researchgate.net Based on the hypothetical data, this compound shows high selectivity for Receptor A over Receptors B and C.

Functional Receptor Activation and Signaling Transduction

Beyond simple binding, it is crucial to understand the functional consequences of this compound's interaction with its target receptor. This involves elucidating the intracellular signaling pathways that are activated or inhibited.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis (e.g., Gq, Gs, Gi pathways)

GPCRs are a large family of receptors that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins. nih.govnih.gov These G-proteins are classified into several families, including Gq, Gs, and Gi, each initiating distinct downstream signaling cascades. nih.gov

Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Gs Pathway: The Gs pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Gi Pathway: Conversely, the Gi pathway inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

Assays designed to measure the activation of these specific G-protein subtypes are employed to characterize the signaling profile of this compound.

Second Messenger Production and Measurement (e.g., Intracellular Calcium Flux, Inositol Phosphate Accumulation)

The activation of GPCR signaling pathways results in the production of intracellular second messengers. nih.gov Measuring the levels of these molecules provides a quantitative assessment of receptor activation.

Intracellular Calcium Flux: The IP3 generated through the Gq pathway binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.gov This transient increase in intracellular Ca2+ can be measured using calcium-sensitive fluorescent dyes.

Inositol Phosphate Accumulation: The production of IP3 can be directly quantified using various biochemical assays, providing a direct measure of Gq pathway activation. nih.govnih.gov

Hypothetical Functional Activity of this compound

Assay EC50 (nM) Maximum Response (% of Control)
Intracellular Calcium Flux 50 95%
Inositol Phosphate Accumulation 45 100%
cAMP Inhibition >10,000 No effect

The hypothetical data suggests that this compound is a potent and full agonist of the Gq signaling pathway, with no significant activity on the Gi (as indicated by the lack of cAMP inhibition) or Gs pathways.

Agonist/Antagonist Characterization and Biased Signaling Profiling

The nature of a ligand's interaction with a receptor can be complex, ranging from full activation (agonism) to complete blockade (antagonism).

Agonist/Antagonist Characterization: Based on the functional assays, this compound is characterized as an agonist because it activates the receptor to produce a biological response. If it had blocked the action of a known agonist, it would be classified as an antagonist.

Biased Signaling Profiling: Biased agonism is a phenomenon where a ligand can preferentially activate one signaling pathway over another downstream of the same receptor. nih.govnih.govfrontiersin.org For example, a biased agonist might activate G-protein signaling but not β-arrestin recruitment, or vice-versa. nih.gov To assess for biased signaling, the potency and efficacy of this compound would be compared across multiple signaling readouts (e.g., G-protein activation versus β-arrestin recruitment).

Hypothetical Biased Signaling Profile of this compound

Signaling Pathway EC50 (nM) Emax (% of Endogenous Ligand) Bias Factor
Gq Activation 48 98% 1.0 (Reference)
β-arrestin Recruitment 850 30% 0.05

The hypothetical data above suggests that this compound is a biased agonist, showing a strong preference for the Gq signaling pathway over the β-arrestin pathway when compared to the endogenous ligand. This property can be highly desirable in drug development, as it may allow for the separation of therapeutic effects from unwanted side effects.

Preclinical in Vivo Efficacy Studies of Am 103 Free Acid

Development and Application of Relevant Animal Models

The preclinical assessment of AM-103 free acid has been conducted in a variety of well-established animal models designed to mimic key aspects of human inflammatory diseases. These models have been instrumental in demonstrating the compound's in vivo activity and its mechanism of action as a leukotriene synthesis inhibitor.

Inflammatory Disease Models (e.g., Models of Leukotriene-Mediated Inflammation)

The primary focus of in vivo testing for this compound has been on models where leukotrienes are known to play a significant pathological role. These include models of both acute and chronic inflammation.

A key model used to evaluate the acute anti-inflammatory effects of AM-103 is zymosan-induced peritonitis . clinicaltrialsarena.com Zymosan, a component of yeast cell walls, induces an acute inflammatory response characterized by the influx of leukocytes, particularly neutrophils, into the peritoneal cavity. clinicaltrialsarena.com This model is valuable for studying the effects of anti-inflammatory drugs on leukocyte recruitment and the production of inflammatory mediators. clinicaltrialsarena.comclinicaltrials.gov In this setting, AM-103 has been shown to produce a dose-dependent inhibition of inflammatory markers. nih.gov

To investigate the efficacy of AM-103 in a model of chronic allergic inflammation, researchers have utilized the ovalbumin-primed and challenged mouse model . nih.govnih.gov This model mimics key features of allergic asthma, a condition where leukotrienes are important mediators. nih.gov In this model, animals are sensitized to the allergen ovalbumin and then challenged with it to induce an inflammatory response in the lungs, characterized by the infiltration of inflammatory cells such as eosinophils and the production of various cytokines. nih.govnih.gov The ability of AM-103 to reduce these inflammatory endpoints in this model provides strong evidence for its potential in treating respiratory inflammatory conditions. nih.gov

Other Pharmacological Models Relevant to FLAP Inhibition

Beyond classical inflammation models, the efficacy of AM-103 has been assessed in other pharmacological models that are relevant to the inhibition of the 5-lipoxygenase-activating protein (FLAP). One such model is the lethal shock model induced by platelet-activating factor (PAF) in mice. nih.gov PAF is a potent inflammatory mediator that can induce a shock-like state characterized by a rapid and severe systemic reaction. The ability of AM-103 to increase the survival time in this model suggests a broader potential for this FLAP inhibitor in managing severe, acute inflammatory conditions beyond those solely driven by leukotrienes. nih.gov

Assessment of In Vivo Efficacy Endpoints

The in vivo efficacy of this compound has been quantified through the measurement of various endpoints, including the modulation of specific biomarkers, the relationship between its pharmacodynamic effects and target inhibition, and, where possible, comparison with existing therapies.

Biomarker Modulation in Biological Fluids and Tissues

A critical aspect of the preclinical evaluation of AM-103 has been the assessment of its ability to modulate key biomarkers of the leukotriene pathway in biological fluids and tissues. Leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), are direct products of the pathway inhibited by AM-103 and serve as crucial biomarkers of its activity. nih.gov

In a rat model where the lungs were challenged with a calcium ionophore to stimulate leukotriene production, AM-103 demonstrated a potent and dose-dependent inhibition of both LTB4 and CysLTs. nih.gov Furthermore, in the zymosan-induced peritonitis model, AM-103 was shown to inhibit the extravasation of plasma proteins, another key marker of inflammation, in a dose-dependent manner. nih.gov

In the ovalbumin-challenged mouse model of chronic lung inflammation, administration of AM-103 resulted in a significant reduction in several key inflammatory markers in the bronchoalveolar lavage fluid (BALF). These included eosinophil peroxidase (a marker of eosinophil infiltration), CysLTs, and interleukin-5 (a cytokine crucial for eosinophil survival and activation). nih.gov

Animal ModelBiomarkerEffect of this compoundReference
Rat Lung (Calcium Ionophore Challenge)Leukotriene B4 (LTB4)Inhibited with an ED50 of 0.8 mg/kg nih.gov
Rat Lung (Calcium Ionophore Challenge)Cysteinyl Leukotrienes (CysLTs)Inhibited with an ED50 of 1 mg/kg nih.gov
Zymosan-Induced Peritonitis (Rat)LTB4, CysLTs, Plasma Protein ExtravasationDose-dependent inhibition nih.gov
Ovalbumin-Challenged Mouse (Chronic Lung Inflammation)Eosinophil Peroxidase in BALFReduced nih.gov
Ovalbumin-Challenged Mouse (Chronic Lung Inflammation)CysLTs in BALFReduced nih.gov
Ovalbumin-Challenged Mouse (Chronic Lung Inflammation)Interleukin-5 in BALFReduced nih.gov

Pharmacodynamic Relationship to Target Inhibition

The pharmacodynamic properties of this compound demonstrate a clear relationship between drug exposure and the inhibition of its target, the 5-lipoxygenase-activating protein (FLAP). This is evidenced by the dose-dependent inhibition of leukotriene synthesis observed in various in vivo and ex vivo models. nih.govacs.org

In a rat ex vivo whole-blood assay, orally administered AM-103 displayed a sustained inhibition of calcium ionophore-induced LTB4 production for up to 6 hours. nih.gov The calculated plasma concentration required for 50% inhibition (EC50) in this assay was approximately 60 nM. nih.gov In the in vivo rat lung challenge model, the plasma concentration of AM-103 that resulted in 50% inhibition of both LTB4 and CysLT production was approximately 330 nM. nih.gov These findings clearly link the concentration of AM-103 in the plasma to its biological effect on leukotriene synthesis, confirming its mechanism of action in a living system.

ModelEndpointPharmacodynamic Parameter (EC50)Reference
Rat ex vivo whole-blood assayInhibition of LTB4 production~60 nM nih.gov
Rat in vivo lung challengeInhibition of LTB4 and CysLT production~330 nM (plasma concentration) nih.gov

Comparison with Established Therapeutic Agents in Preclinical Settings

Based on a comprehensive review of the available scientific literature, there are no publicly accessible preclinical studies that directly compare the in vivo efficacy of this compound with established therapeutic agents such as the leukotriene receptor antagonist montelukast (B128269) or the 5-lipoxygenase inhibitor zileuton. While clinical studies have compared different classes of leukotriene modifiers, direct head-to-head preclinical data for AM-103 against these specific agents is not available in the published domain. Such comparative studies would be valuable in further delineating the preclinical profile of AM-103 relative to the existing standards of care for inflammatory diseases.

Translational Research Considerations from Preclinical Data

The preclinical data available for FLAP inhibitors, including compounds structurally and mechanistically related to this compound, offer important considerations for their translation to human clinical use. The primary takeaway from preclinical studies is the confirmation of target engagement in vivo—that is, the ability of these compounds to effectively inhibit FLAP and consequently reduce the production of inflammatory leukotrienes in a living organism. nih.govnih.gov

A key translational consideration is the link between the inhibition of leukotriene synthesis and clinical efficacy in inflammatory diseases. Leukotrienes are known to play a significant role in the pathophysiology of human diseases like asthma and allergic rhinitis. nih.gov Therefore, the potent inhibition of leukotriene production observed in preclinical models provides a strong rationale for investigating these compounds in human patients.

Furthermore, preclinical studies have been instrumental in establishing the pharmacokinetic and pharmacodynamic (PK/PD) profiles of FLAP inhibitors. nih.gov For example, studies with GSK2190915 demonstrated a prolonged inhibition of leukotriene production, which supported the potential for once-daily dosing in humans. clinicaltrialsarena.comnih.gov This type of data is crucial for designing early-phase clinical trials to assess safety, tolerability, and pharmacodynamics in healthy volunteers and patient populations. biospace.com

The development of FLAP inhibitors has also highlighted the importance of species differences in pharmacology. While animal models are invaluable, variations in the target protein between species can sometimes lead to differences in compound potency and efficacy. bioworld.com This necessitates careful dose selection and biomarker strategies in early clinical development to ensure that the findings from animal studies translate effectively to humans.

Advanced Analytical Methodologies for Am 103 Free Acid Quantification and Metabolomics

High-Resolution Quantification Techniques for AM-103 Free Acid

The quantification of free fatty acids (FFAs) such as this compound requires sophisticated analytical methods capable of high resolution, sensitivity, and specificity, especially when dealing with complex biological samples.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of free fatty acids. metabolon.comnih.gov It offers high selectivity and sensitivity, making it ideal for quantifying low-abundance analytes in intricate matrices like plasma or tissue extracts. rsc.org The methodology typically involves separation of the fatty acids using reversed-phase liquid chromatography, followed by ionization, often with electrospray ionization (ESI), and detection by a mass spectrometer. rsc.orgnih.gov

The use of tandem mass spectrometry (MS/MS) in modes such as Multiple Reaction Monitoring (MRM) significantly enhances specificity. rsc.orgchromatographyonline.com In MRM, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and a specific product ion is monitored for quantification. chromatographyonline.com This targeted approach minimizes interferences from other matrix components, ensuring reliable measurement. chromatographyonline.com For challenging analytes like free fatty acids, which can have poor ionization efficiency, chemical derivatization may be employed to improve their response in the mass spectrometer. rsc.org

Table 1: Example LC-MS/MS Parameters for Free Fatty Acid Analysis

ParameterSettingSource
Chromatography
ColumnC8 or C18 Reversed-Phase (e.g., 150 x 2.0 mm, 3 µm) nih.gov
Mobile Phase AWater/Methanol with additives (e.g., 10 mM tributylamine, 15 mM acetic acid) nih.gov
Mobile Phase BMethanol nih.gov
Flow Rate0.2 mL/min mdpi.com
GradientLinear gradient from 80-99% Mobile Phase B nih.gov
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), typically in negative mode nih.gov
MS ModeMultiple Reaction Monitoring (MRM) or Full Scan rsc.orgmdpi.com
Capillary Temperature325 °C nih.gov
Spray Voltage3 kV nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful and widely used technique for the analysis of fatty acids. nih.govsigmaaldrich.com Due to the low volatility of free fatty acids, a derivatization step is often required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). chromatographyonline.comsigmaaldrich.com However, specialized acidic capillary columns have been developed that permit the analysis of underivatized, or "free," short-chain fatty acids. sigmaaldrich.com

Following separation on the GC column based on boiling point and polarity, the analytes enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for identification, while the signal intensity is used for quantification. nih.gov GC-MS provides excellent chromatographic resolution and is highly reproducible. nih.gov

Table 2: Example GC-MS Parameters for Derivatized Free Fatty Acid Analysis

ParameterSettingSource
Chromatography
ColumnCapillary column (e.g., DB-5 fused-silica, 30m × 0.25 mm I.D.) nih.gov
Carrier GasHelium (He) nih.gov
Flow Rate0.8 - 1.5 mL/min nih.gov
Injection ModeSplitless nih.gov
Oven ProgramTemperature programmed ramp (e.g., 140°C to 270°C) nih.gov
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV nih.gov
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan forensicresources.org
Internal StandardMephobarbital or isotopically labeled standards forensicresources.org

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a robust analytical method that can determine the concentration of an analyte without the need for an identical standard of the compound being measured. sciepub.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk

For absolute quantification, a certified internal standard of known concentration and purity is added to the sample. ox.ac.uk By comparing the integral of a specific, non-overlapping resonance from the analyte (e.g., this compound) to the integral of a resonance from the internal standard, the precise concentration of the analyte can be calculated. ox.ac.uk qNMR is valued for its non-destructive nature, simple sample preparation, and high precision, although it is generally less sensitive than mass spectrometry-based methods. sciepub.com

To ensure that an analytical method is suitable for its intended purpose, it must be validated. europa.eu The validation process demonstrates that the method is reliable, reproducible, and accurate for the quantification of the target analyte. Key validation parameters are defined by international guidelines. europa.euscielo.br

Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. europa.eu

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components, that may be expected to be present. scielo.brresearchgate.net

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. europa.eu

Accuracy: This measures the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and comparing the measured result to the certified value. europa.eu

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility. researchgate.net

Table 3: Typical Acceptance Criteria for Method Validation

ParameterAcceptance CriteriaSource
Linearity Correlation coefficient (r²) ≥ 0.99 mdpi.comnih.gov
Accuracy Recovery of 80-120% of the true value. europa.euscielo.br
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15% (for impurity analysis). pharmabeginers.com
Precision (Intermediate) Overall RSD ≤ 15% (for impurity level 0.11% - 0.99%). pharmabeginers.com
Range For assay of an active substance: 80-120% of the test concentration. europa.eu

Comprehensive Metabolomic Profiling of this compound Perturbations in Biological Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. labrulez.com It provides a functional readout of the physiological state of a cell or system. metabolon.com

Targeted metabolomics focuses on the quantitative measurement of a predefined set of metabolites, often related to specific metabolic pathways. labrulez.commayo.edu This approach is hypothesis-driven and is used to validate findings from untargeted studies or to investigate how a particular condition or compound, such as this compound, affects a known biological pathway. mdpi.com

By using stable isotope-labeled internal standards for each analyte, targeted metabolomics provides accurate and precise absolute quantification of metabolites. mayo.edu For example, to understand the impact of this compound on lipid metabolism, a targeted panel might include other free fatty acids, acylcarnitines, and related amino acids. mayo.edumdpi.com This allows researchers to identify specific biomarkers and gain detailed insights into the metabolic perturbations caused by changes in this compound levels. researchgate.net

Table 4: Examples of Targeted Metabolite Panels

Panel NameExample AnalytesRelevanceSource
Amino Acids (AA) PanelGlycine, Alanine, Leucine, Proline, Glutamic acidCentral energy metabolism, protein synthesis mayo.edu
Acylcarnitines PanelL-acetylcarnitine, Propionylcarnitine, PalmitoylcarnitineFatty acid oxidation and transport mayo.edu
Free Fatty Acids (FFA) PanelPalmitic acid, Oleic acid, Linoleic acid, Stearic acidEnergy storage, membrane structure, signaling metabolon.com
Tricarboxylic Acids (TCA) PanelLactic acid, Succinic acid, Fumaric acid, Citric acidCellular respiration and energy production mayo.edu

Non-Targeted Metabolomics for Global Metabolite Changes

Non-targeted metabolomics serves as a powerful hypothesis-generating tool to comprehensively map the global metabolic alterations induced by a pharmacologically active compound like this compound. This approach aims to capture the broadest possible range of small molecules in a biological system to understand the systemic effects of inhibiting the 5-lipoxygenase-activating protein (FLAP). While specific non-targeted metabolomics data for this compound are not extensively available in public literature, the effects of other FLAP inhibitors on the metabolome, particularly the lipid mediator profile, have been investigated and provide a strong framework for anticipated outcomes.

The primary analytical platform for such studies is high-resolution mass spectrometry (HRMS), frequently coupled with ultra-performance liquid chromatography (UPLC) for robust separation of complex biological mixtures. nih.govnih.gov This combination allows for the detection and relative quantification of thousands of metabolic features simultaneously.

Expected Metabolite Profile Changes with FLAP Inhibition

Inhibition of FLAP by compounds such as this compound is expected to cause significant shifts in the arachidonic acid (AA) cascade and related inflammatory pathways. nih.govnih.gov A key research finding for other FLAP antagonists demonstrated a differential impact on the biosynthesis of various lipid mediators. nih.gov In a study using human monocyte-derived macrophages, several FLAP inhibitors were shown to effectively reduce the production of pro-inflammatory leukotrienes derived from 5-lipoxygenase (5-LOX). nih.gov Concurrently, the formation of specialized pro-resolving mediators (SPMs), such as resolvin D5, which are derived from docosahexaenoic acid (DHA) and play a role in the resolution of inflammation, was either unaffected or in some cases increased. nih.gov

This suggests that a non-targeted metabolomics study of this compound would likely reveal a significant downregulation of metabolites downstream of 5-LOX and FLAP. A hypothetical representation of expected changes in key lipid mediators following treatment with a FLAP inhibitor is presented in Table 1.

Table 1: Hypothetical Changes in Lipid Mediators Following FLAP Inhibition

Metabolite ClassSpecific MetabolitesExpected ChangeRationale
Leukotrienes Leukotriene B4 (LTB4), Cysteinyl-leukotrienes (LTC4, LTD4, LTE4)Direct inhibition of the 5-LOX/FLAP pathway. nih.gov
5-HETE 5-Hydroxyeicosatetraenoic acidPrecursor in the leukotriene synthesis pathway.
Specialized Pro-resolving Mediators (SPMs) Resolvin D5, Lipoxins↑ or ↔Some FLAP inhibitors have been shown to spare or even enhance SPM production from alternative substrates like DHA. nih.gov
Arachidonic Acid (AA) Arachidonic AcidUpstream accumulation due to blockage of its downstream metabolism via 5-LOX/FLAP. nih.gov

Beyond the targeted lipidomics, a broader non-targeted approach would also likely uncover changes in other metabolic pathways as a consequence of modulating the inflammatory response. For instance, studies on other anti-inflammatory drugs have revealed alterations in the tricarboxylic acid (TCA) cycle, amino acid metabolism (specifically glycine, serine, and threonine metabolism), and fatty acid metabolism. mdpi.com These changes reflect the systemic metabolic reprogramming that occurs when a key inflammatory node is targeted.

Data Analysis and Chemometrics in Metabolomics

The large and complex datasets generated from non-targeted metabolomics studies necessitate the use of advanced data analysis and chemometric techniques to extract biologically meaningful information. The typical workflow involves several stages, from raw data processing to statistical analysis and pathway interpretation. nih.gov

Data Processing and Feature Detection

Initially, the raw data from UPLC-HRMS is processed to correct for instrumental drift, align chromatograms, and detect metabolic features. This is a critical step to ensure that the same metabolite is compared accurately across all samples. nih.gov

Multivariate Statistical Analysis

To identify metabolites that are significantly altered by treatment with this compound, multivariate statistical methods are employed. Principal Component Analysis (PCA) is often used as an unsupervised method to get an initial overview of the data structure and to identify outliers.

More advanced supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA), are then used to maximize the separation between experimental groups (e.g., control vs. This compound treated). mdpi.com These methods are adept at handling datasets with more variables than observations, which is typical for metabolomics. The output of these analyses includes scores plots, which visualize the separation between groups, and loadings plots, which indicate the variables (metabolites) responsible for this separation. A variable importance in projection (VIP) score is often calculated in PLS-DA to rank the metabolites based on their contribution to the model. Metabolites with a VIP score greater than 1 are generally considered significant.

Table 2: Common Chemometric Tools in Metabolomics Data Analysis

Analysis TypeTechniquePurpose
Unsupervised Analysis Principal Component Analysis (PCA)Initial data exploration, quality control, and outlier detection.
Supervised Analysis Partial Least Squares-Discriminant Analysis (PLS-DA)To model the separation between predefined classes and identify discriminating variables.
Supervised Analysis Orthogonal PLS-DA (OPLS-DA)An extension of PLS-DA that separates predictive variation from non-predictive (orthogonal) variation, improving model interpretation. mdpi.com
Univariate Analysis t-test, ANOVATo assess the statistical significance of changes in individual metabolites.

Biomarker Identification and Pathway Analysis

Metabolites identified as being significantly different between the treated and control groups are then subjected to identification through comparison of their accurate mass and fragmentation patterns (MS/MS spectra) with spectral libraries and databases. Once identified, these potential biomarkers are mapped onto metabolic pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). mdpi.com This pathway analysis helps to elucidate the biological mechanisms through which this compound exerts its effects, potentially revealing novel therapeutic targets or off-target effects. For example, pathway analysis might confirm the expected impact on leukotriene metabolism and arachidonic acid metabolism while also highlighting unforeseen changes in pathways like glutathione (B108866) metabolism or glycerophospholipid metabolism, which have been linked to inflammatory processes. researchgate.net

Concluding Remarks and Future Research Perspectives on Am 103 Free Acid

Integration of Multi-Omics Data for Holistic Understanding of AM-103 Free Acid Biology

A holistic understanding of the biological effects of this compound requires the integration of various high-throughput "omics" data, including genomics, proteomics, and metabolomics. Such approaches can provide a comprehensive view of the molecular changes induced by the compound, uncovering novel mechanisms of action and identifying potential biomarkers of response.

Recent studies have begun to highlight the value of multi-omics in understanding the broader impact of FLAP inhibitors. For instance, a multi-omics investigation aimed at identifying novel modulators of influenza A virus-host interaction identified AM-103 as a potential therapeutic agent. nih.govsemanticscholar.org This study integrated transcriptomics, proteomics, phosphoproteomics, metabolomics, and genomics data to identify cellular factors that could be targeted to combat viral infections. nih.gov The identification of AM-103 in this context suggests that its biological activity extends beyond its well-known role in asthma and cardiovascular inflammation. nih.govsemanticscholar.org

Future research should aim to build on these findings by systematically applying multi-omics approaches to the study of this compound. This could involve:

Genomic and Transcriptomic Profiling: To identify genes and signaling pathways modulated by this compound in various cell types and disease models. This could reveal off-target effects or novel mechanisms of action.

Proteomic and Phosphoproteomic Analysis: To understand how this compound alters the cellular proteome and signaling networks. This could identify key protein interactions and post-translational modifications influenced by the compound.

Metabolomic Studies: To map the metabolic changes induced by this compound, providing insights into its effects on cellular metabolism and identifying potential metabolic biomarkers of its activity. uea.ac.uk

The integration of these multi-omics datasets will be crucial for constructing a comprehensive network of the biological effects of this compound, paving the way for more targeted and effective therapeutic strategies. sci-hub.se

Table 1: Multi-Omics Approaches in FLAP Inhibitor Research

Omics Type Research Focus Potential Insights for this compound Key Findings from Related Research
Genomics/Transcriptomics Identification of genes and pathways affected by FLAP inhibition. Uncovering novel mechanisms and off-target effects. Variants in the FLAP gene (ALOX5AP) are associated with an increased risk of myocardial infarction and stroke. nih.govconditionmed.org
Proteomics/Phosphoproteomics Analysis of protein expression and phosphorylation changes. Understanding effects on cellular signaling networks. Phosphoproteomics has been used to identify cellular proteins whose phosphorylation state is altered upon influenza A virus infection, a context where AM-103 has been identified as a potential modulator. nih.gov
Metabolomics Mapping of metabolic alterations. Identifying metabolic biomarkers of drug activity and effect. Metabolomic profiling has been used to monitor arachidonic acid metabolites in response to FLAP inhibition in murine models. nih.gov

| Multi-Omics Integration | Holistic view of drug effects. | Comprehensive understanding of biological impact and identification of novel therapeutic targets. | A multi-omics study on influenza A virus-host interactions identified the FLAP inhibitor AM-103 as a potential therapeutic agent. nih.govsemanticscholar.org |

Exploration of Novel Therapeutic Applications Beyond Primary Indication

While the primary focus of this compound research has been on asthma and cardiovascular disease, its mechanism of action as a FLAP inhibitor suggests potential for a broader range of therapeutic applications. xagena.itucl.ac.uk The leukotriene pathway is implicated in a variety of inflammatory processes, and inhibiting this pathway could be beneficial in other disease contexts.

Patents related to AM-103 and other FLAP inhibitors have disclosed potential uses in a variety of inflammatory conditions, including dermatological and ocular diseases. biospace.comprnewswire.com Research on related compounds further supports this notion. For instance, the FLAP inhibitor AM679 has been shown to reduce eye pathology in a mouse model of respiratory syncytial virus (RSV) infection. nih.govmedchemexpress.com This suggests that topical application of FLAP inhibitors like this compound could be a viable strategy for treating inflammatory eye conditions. nih.gov

Furthermore, an in-silico study exploring the link between chemical burns and gastric cancer identified AM-103 as one of five drugs with predicted effects on gastric cancer. This was based on the identification of ALOX5AP, the gene encoding FLAP, as a key shared gene between the two conditions.

Future research should systematically explore these and other potential therapeutic avenues for this compound. This could involve preclinical studies in animal models of various inflammatory diseases, including:

Dermatological Disorders: Such as atopic dermatitis and psoriasis, where leukotrienes are known to play a pathogenic role. nih.govescholarship.orgplos.org

Ocular Diseases: Including allergic conjunctivitis and other inflammatory eye conditions. nih.gov

Neuroinflammatory Conditions: Given the role of inflammation in neurodegenerative diseases, the potential anti-inflammatory effects of this compound in the central nervous system warrant investigation.

Oncology: The link between inflammation and cancer is well-established, and the potential for FLAP inhibitors to modulate the tumor microenvironment is an area of growing interest.

Table 2: Potential Novel Therapeutic Applications of this compound

Therapeutic Area Rationale Supporting Evidence for FLAP Inhibitors
Dermatological Disorders Leukotrienes are implicated in the pathogenesis of inflammatory skin diseases. nih.govplos.org Patents for AM-103 and other FLAP inhibitors include dermatological disorders as a potential application. biospace.comprnewswire.com
Ocular Diseases FLAP inhibitors have shown efficacy in animal models of inflammatory eye disease. nih.gov The related compound AM679 reduced RSV-induced eye pathology in mice. nih.govmedchemexpress.com
Neuroinflammation The anti-inflammatory effects of FLAP inhibition may be beneficial in neurodegenerative diseases. The role of leukotrienes in neuroinflammation is an active area of research.

| Oncology | FLAP inhibitors may modulate the inflammatory tumor microenvironment. | An in-silico study linked the FLAP gene (ALOX5AP) to gastric cancer and suggested AM-103 as a potential therapeutic. |

Development of Advanced Research Tools and Methodologies for this compound Investigations

Advancing our understanding of this compound and other FLAP inhibitors requires the development of more sophisticated research tools and methodologies. While standard assays for measuring leukotriene biosynthesis have been instrumental, new tools are needed to probe the compound's effects with greater precision and in more physiologically relevant contexts. researchgate.netresearchgate.netdntb.gov.ua

Future efforts in this area could focus on:

Novel Assay Development: Creating high-throughput screening assays to identify new FLAP inhibitors with improved properties. researchgate.netnih.gov This could include the development of cell-based assays that more accurately reflect the in vivo environment.

Biomarker Discovery and Validation: Identifying and validating robust biomarkers of FLAP inhibition. researchgate.net This could include specific leukotriene metabolites, as well as downstream markers of inflammation. Such biomarkers would be invaluable for monitoring therapeutic response in clinical trials.

Advanced Imaging Techniques: Developing novel imaging probes that can visualize the distribution and target engagement of this compound in vivo. This could provide crucial information about the compound's pharmacokinetics and pharmacodynamics at the tissue and cellular level. Techniques such as near-infrared spectroscopy (NIRS) and indocyanine green (ICG) fluorescence angiography are being explored for monitoring tissue flaps in surgery and could potentially be adapted for pharmacological studies. nih.govradiologykey.commdpi.com

Sophisticated In Vitro and In Vivo Models: Creating more predictive preclinical models of human diseases. This could involve the use of patient-derived cells, organoids, and humanized animal models to better recapitulate the complexity of human inflammatory diseases.

The development of these advanced tools and methodologies will be essential for accelerating the translation of basic research findings on this compound into new and effective therapies.

Table 3: Advanced Research Tools for FLAP Inhibitor Investigation

Tool/Methodology Description Potential Application for this compound
Novel Assay Development High-throughput and physiologically relevant assays for screening and characterizing FLAP inhibitors. researchgate.netnih.gov Identification of next-generation FLAP inhibitors with improved potency and selectivity.
Biomarker Discovery Identification of molecular indicators of drug activity and therapeutic response. researchgate.net Monitoring the efficacy of this compound in preclinical and clinical studies.
Advanced Imaging Probes In vivo visualization of drug distribution and target engagement. nih.govradiologykey.commdpi.com Non-invasive assessment of the pharmacokinetic and pharmacodynamic properties of this compound.

| Advanced Disease Models | Patient-derived cells, organoids, and humanized animal models. | More accurate prediction of the therapeutic efficacy of this compound in human diseases. |

Q & A

Q. What spectroscopic and chromatographic techniques are recommended for characterizing AM-103 free acid, and how should data interpretation be validated?

Methodological Answer:

  • Technique Selection : Use nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Pair with high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) for purity assessment .
  • Validation : Cross-reference spectral data with known standards or computational predictions (e.g., density functional theory for IR/NMR). For HPLC, validate column efficiency, retention time reproducibility, and peak symmetry using certified reference materials .
  • Example Table :
TechniqueParametersValidation Criteria
NMR500 MHz, DMSO-d6Signal splitting matches predicted coupling constants
HRMSESI+, m/z 350.2Observed mass ± 0.001 Da of theoretical
HPLCC18 column, 1.0 mL/minPurity ≥ 95% (area under curve)

Q. How can researchers optimize the synthesis protocol for this compound to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., reaction temperature, solvent polarity, catalyst loading). Use response surface methodology to identify optimal conditions .
  • Purification Strategies : Employ recrystallization (solvent polarity gradient) or preparative HPLC for impurities with similar polarity. Monitor by thin-layer chromatography (TLC) at each step .
  • Critical Note : Always report batch-to-batch variability and include negative controls (e.g., reactions without catalyst) to confirm pathway specificity .

Q. What methodologies ensure accurate assessment of this compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40°C, 75% RH) and analyze degradation products via LC-MS. Compare with room-temperature controls over 6–12 months .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life. Validate with real-time data and identify major degradation pathways (e.g., hydrolysis, oxidation) .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • Matrix Effects : Spike known concentrations into plasma/serum and assess recovery rates (80–120% acceptable). Use internal standards (e.g., deuterated analogs) to correct for ion suppression in mass spectrometry .
  • Calibration Curves : Ensure linearity (R² ≥ 0.99) across the expected concentration range. Include inter-day and intra-day precision assessments (CV ≤ 15%) .

Advanced Research Questions

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Use bootstrapping for confidence intervals .
  • Multivariate Analysis : Apply ANOVA to compare efficacy across cell lines or animal models, adjusting for covariates (e.g., metabolic rate, protein binding) .

Q. How should contradictory results between in vitro and in vivo studies on this compound be systematically investigated?

Methodological Answer:

  • Hypothesis-Driven Workflow :
    • Variable Isolation : Compare bioavailability (e.g., plasma protein binding), metabolite activity, and tissue penetration .
    • Mechanistic Studies : Use knockout models or siRNA silencing to confirm target specificity in vivo .
    • Data Reconciliation : Apply Bradford-Hill criteria to assess causality (e.g., dose-response consistency, temporality) .

Q. What computational strategies can predict this compound’s interactions with off-target proteins?

Methodological Answer:

  • In Silico Screening : Perform molecular docking (AutoDock Vina, Glide) against structural databases (PDB, ChEMBL). Validate with molecular dynamics simulations (NAMD, GROMACS) to assess binding stability .
  • Network Pharmacology : Construct protein-protein interaction networks to identify secondary targets linked to adverse effects .

Q. How can comparative studies with structural analogs resolve ambiguities in this compound’s mechanism of action?

Methodological Answer:

  • SAR Analysis : Synthesize analogs with modifications to key functional groups. Test activity in parallel assays (e.g., enzyme inhibition, cellular uptake) .
  • Free Energy Calculations : Use MM-GBSA/PBSA to quantify binding affinity differences and correlate with experimental IC₅₀ values .

Data Contradiction Analysis Framework

Adapted from and :

Identify Discrepancies : Document conflicting results (e.g., opposing trends in enzyme inhibition vs. cell viability).

Root-Cause Analysis : Audit experimental conditions (pH, temperature), sample integrity, and instrument calibration.

Meta-Analysis : Pool data from independent labs; apply funnel plots to detect publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.